Chlorhydrate de SHP099

Vue d'ensemble

Description

Le chlorhydrate de SHP099 est un inhibiteur de petite molécule puissant, sélectif et biodisponible par voie orale de la protéine tyrosine phosphatase contenant le domaine d'homologie 2 Src - 2 (SHP2). SHP2 est une protéine tyrosine phosphatase non réceptrice qui joue un rôle crucial dans diverses voies cellulaires, notamment le développement, le métabolisme et la signalisation cellulaire. Le this compound a suscité un intérêt considérable en raison de son potentiel en tant qu'agent anticancéreux, en particulier pour cibler les cancers liés aux récepteurs tyrosine kinases .

Applications De Recherche Scientifique

Therapeutic Applications in Cancer

-

Inhibition of Tumor Growth :

- In Vitro Studies : SHP099 hydrochloride has been shown to inhibit the growth of various cancer cell lines by blocking SHP2 activity. For example, in studies involving KYSE520 xenografts, treatment with SHP099 resulted in significant tumor growth inhibition .

- In Vivo Studies : Pharmacokinetic studies indicate that SHP099 can effectively penetrate the blood-brain barrier, showing promise for treating brain tumors. In mouse models with activated PDGFRα signaling, SHP099 significantly extended overall survival and reduced ERK1/2 activation .

-

Combination Therapies :

- Research indicates that combining SHP099 with other therapeutic agents enhances anti-tumor efficacy. For instance, its combination with immune checkpoint inhibitors like PD-1 blockade has demonstrated synergistic effects in promoting anti-tumor immunity .

- Additionally, combining SHP099 with MEK inhibitors has been effective in inhibiting proliferation across multiple cancer cell lines .

-

Mechanistic Insights :

- Studies have shown that SHP099 disrupts critical protein interactions within signaling complexes. For example, it interferes with the formation of the SHP2 signaling complex upon epidermal growth factor stimulation, diminishing downstream signaling events without affecting upstream receptor phosphorylation .

Case Studies and Research Findings

Potential Side Effects and Considerations

While SHP099 hydrochloride shows promise as a therapeutic agent, ongoing studies are needed to fully understand its pharmacokinetics and potential side effects. Preliminary data suggest that it is well-tolerated at therapeutic doses without significant body weight loss in animal models .

Mécanisme D'action

Target of Action

SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor that primarily targets the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2) . SHP2 is a key enzyme in pathways regulating tumor growth signaling and has been observed to be upregulated in various cancers . Therefore, it has gained interest as a promising anticancer drug target .

Mode of Action

SHP099 hydrochloride operates through a unique allosteric inhibition mechanism that stabilizes SHP2 protein in a self-inhibitory conformation . This results in the inhibition of SHP2’s phosphatase activity, thereby preventing it from carrying out its role in tumor growth signaling pathways .

Biochemical Pathways

SHP2 is involved in multiple oncogenic cellular signaling cascades, such as the RAS-ERK and JAK-STAT pathways . By inhibiting SHP2, SHP099 hydrochloride disrupts these pathways, leading to a reduction in tumor growth signaling . For instance, SHP2 has been found to play a core role in oncogenic KRAS-driven tumors, particularly KRAS mutant non-small cell lung cancer, which heavily relies on SHP2’s activity .

Result of Action

The inhibition of SHP2 by SHP099 hydrochloride has been shown to have potent anticancer activity . For example, it has been found to prevent lipopolysaccharide-induced acute lung injury in mice . Furthermore, it has been shown to relieve acute lung injury and significantly increase animal survival when administered to mice with acute lung injury and sepsis .

Action Environment

The action of SHP099 hydrochloride can be influenced by various environmental factors. For instance, the method of delivery can impact the efficacy of the drug. One study developed multilayer coatings for localized delivery of SHP099 to improve upon current cancer therapies . This method of delivery was found to overcome common complications of systemic chemotherapeutic administration, while maximizing SHP099 efficacy . .

Analyse Biochimique

Biochemical Properties

SHP099 hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of SHP2 . It interacts with enzymes and proteins, specifically the SHP2 phosphatase . The nature of these interactions involves the inhibition of SHP2, which in turn affects the MAPK signaling pathway .

Cellular Effects

SHP099 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the SHP2 phosphatase, thereby affecting the MAPK signaling pathway . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of SHP099 hydrochloride involves its binding interactions with the SHP2 phosphatase . It exerts its effects at the molecular level by inhibiting SHP2, which in turn affects the MAPK signaling pathway . This can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, SHP099 hydrochloride shows consistent inhibition of the SHP2 phosphatase

Dosage Effects in Animal Models

The effects of SHP099 hydrochloride vary with different dosages in animal models

Metabolic Pathways

SHP099 hydrochloride is involved in the MAPK signaling pathway . It interacts with the SHP2 phosphatase, an enzyme that plays a crucial role in this pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de SHP099 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Une méthode courante consiste à utiliser des interactions hôte-invité médiées par la cyclodextrine dans des films multicouches de polyélectrolyte pour la libération localisée de SHP099 . La voie de synthèse comprend généralement les étapes suivantes :

- Préparation de solutions mères de SHP099 et de poly-carboxymethyl-β-cyclodextrine dans une solution saline tamponnée au phosphate (PBS).

- Dilution de ces solutions mères dans un milieu de culture cellulaire pour obtenir la concentration souhaitée.

- Incubation des solutions avec des cellules, avec un renouvellement du milieu tous les 3-4 jours .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend la préparation d'intermédiaires, les étapes de purification et les mesures de contrôle de la qualité pour obtenir les spécifications du produit souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de SHP099 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound incluent :

Acide acétique : Utilisé comme solvant et réactif dans diverses réactions.

Solution saline tamponnée au phosphate (PBS) : Utilisée comme solvant pour la préparation des solutions mères.

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le this compound comprennent divers intermédiaires et composés finaux qui présentent une activité anticancéreuse puissante .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Thérapie contre le cancer : Le this compound a montré une activité anticancéreuse puissante dans divers modèles in vitro et in vivo. .

Lésion pulmonaire aiguë : Le this compound s'est avéré prévenir la lésion pulmonaire aiguë induite par le lipopolysaccharide chez la souris, soulignant son potentiel en tant qu'agent thérapeutique pour les affections inflammatoires.

Études de signalisation cellulaire : Le this compound est utilisé en recherche pour étudier le rôle de SHP2 dans diverses voies cellulaires, notamment la voie de signalisation MAPK.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de SHP2 par un mécanisme allostérique. Il se lie à l'interface des domaines SH2 N-terminal, SH2 C-terminal et protéine tyrosine phosphatase de SHP2, stabilisant ainsi la conformation auto-inhibée de la protéine . Cette inhibition conduit à la suppression des voies de signalisation en aval, telles que la voie de signalisation RAS-ERK, qui est cruciale pour la prolifération et la survie cellulaires .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de SHP099 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de SHP2. Il a montré une cytotoxicité hors cible réduite et une haute spécificité cible par rapport à d'autres inhibiteurs de SHP2 . Les composés similaires comprennent :

Activité Biologique

SHP099 hydrochloride is a potent and selective inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), with significant implications for cancer research and therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

SHP099 functions primarily as an allosteric inhibitor of SHP2, binding to a site distinct from the enzyme's catalytic domain. This binding stabilizes the inactive conformation of SHP2, preventing it from interacting with its substrates and disrupting critical signaling pathways, particularly the RAS-ERK pathway, which is often hyperactive in various cancers. The inhibition leads to decreased activation of ERK1/2, which is crucial for cell proliferation and survival in cancer cells .

Biological Activity Overview

- IC50 Values :

- Selectivity :

In Vitro Studies

Research has demonstrated that SHP099 effectively inhibits the proliferation of various cancer cell lines. Key findings include:

- Cell Viability Assays : Treatment with SHP099 at concentrations greater than 25 μM significantly reduced cell viability in several cancer models .

- Signaling Pathway Inhibition : In studies involving HEK293T cells, SHP099 inhibited pERK signaling stimulated by Met overexpression but did not affect Ras-induced pERK signaling in Ras/Myc-transfected cells .

In Vivo Studies

SHP099 has been tested in various animal models to evaluate its therapeutic potential:

- Hepatocellular Carcinoma (HCC) : In a mouse model driven by Met/Cat oncogenes, daily administration of SHP099 for three weeks led to a significant reduction in tumor size and number compared to controls. However, it did not achieve complete tumor remission .

- Combination Therapies : The combination of SHP099 with other inhibitors like trametinib (a MEK inhibitor) showed enhanced efficacy by preventing adaptive resistance mechanisms that often arise with monotherapy .

Case Studies

- Adaptive Resistance in Triple-Negative Breast Cancer (TNBC) :

- BRAF(V600E) Colorectal Tumors :

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| IC50 for SHP2 | 70 nM |

| IC50 for ERK modulation | 250 nM |

| Selectivity | Minimal activity against SHP1 |

| Key Pathways Affected | RAS-ERK signaling |

| Inhibition Mechanism | Allosteric inhibition |

| In Vivo Efficacy | Reduced tumor size in HCC models |

Propriétés

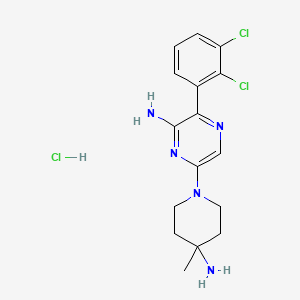

IUPAC Name |

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.